2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHICAMKQHSMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Neuroprotective Properties
Research indicates that compounds related to 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid exhibit neuroprotective effects. A study demonstrated that certain analogues could protect against oxidative stress and neuronal damage in models of stroke and head trauma. The criteria for selection included the ability to inhibit lipid peroxidation and scavenge free radicals, highlighting the compound's potential in treating neurodegenerative diseases .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing cellular damage caused by oxidative stress. This activity is particularly relevant in developing therapies for conditions such as Alzheimer's disease and other cognitive impairments .
Data Table: Summary of Research Findings
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving mice subjected to induced head trauma, the administration of compounds similar to this compound resulted in significant reductions in neuronal damage markers. This suggests its potential as a therapeutic agent for neuroprotection during acute brain injuries.
Case Study 2: Antioxidant Efficacy
A comparative analysis of various benzofuran derivatives showed that those containing the chloro group exhibited superior antioxidant properties. This was measured through assays assessing their ability to scavenge free radicals and inhibit lipid peroxidation.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or antimicrobial effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs vary in substituent type, position, and functional groups, influencing molecular weight, solubility, and intermolecular interactions.
Table 1: Structural and Physical Comparison of Selected Benzofuran Derivatives
Notes:
- Chlorine vs. Methyl Substituents : Chlorine’s electronegativity increases acidity compared to methyl-substituted analogs (e.g., 192.21 g/mol for methyl vs. 212.63 g/mol for 6-chloro isomer) .
- Positional Effects: Chlorine at position 5 (target compound) vs.
- Sulfur-Containing Groups : Compounds with methylsulfanyl or isopropylsulfanyl groups exhibit higher molecular weights and enhanced intermolecular interactions (e.g., π-π stacking in ) .
Pharmacological and Crystallographic Insights
- Antimicrobial Activity : Benzofurans with sulfanyl groups (e.g., 3-methylsulfanyl in ) show enhanced antibacterial and antifungal properties due to improved membrane penetration .
- Crystal Packing : Hydrogen-bonded dimers (O–H⋯O) and π-π interactions stabilize the solid-state structure, influencing solubility and bioavailability .
Biological Activity
2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications in various medical fields, including oncology and neurology.
- IUPAC Name : this compound
- Molecular Formula : C10H9ClO3
- Molecular Weight : 212.63 g/mol
- CAS Number : 1018251-39-2
Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:
- Antitumor Activity : They have shown significant cell growth inhibitory effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : These compounds are effective against several pathogenic microorganisms.
- Antioxidant Effects : They can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress.
Antitumor Activity
Research has demonstrated that benzofuran derivatives possess notable anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects on human cancer cell lines such as A2780 (ovarian cancer) and HCT116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives showing significant activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 36 | Leukemia K-562 | 12 |
| 36 | Non-small cell lung cancer NCI-H460 | 11 |
| 36 | Colon cancer HCT116 | 72.14 |
These findings suggest that modifications at specific positions on the benzofuran ring can enhance anticancer efficacy .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is attributed to their ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). This activity is crucial for neuroprotective applications, as oxidative stress is a significant factor in neurodegenerative diseases .
Anti-inflammatory and Analgesic Effects
Benzofuran compounds have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory disorders. The analgesic effects further support their potential use in pain management therapies .
Case Studies
- Neuroprotective Effects : A study indicated that certain benzofuran derivatives could protect against head injuries in mice, showcasing their neuroprotective potential .
- Antimicrobial Activity : Various studies have highlighted the effectiveness of benzofuran derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Q & A
Q. What are the established synthetic methodologies for 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its analogs?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the dihydrobenzofuran core via acid- or base-catalyzed intramolecular cyclization of substituted phenoxyacetic acids.
- Halogenation : Introduction of chlorine at the 5-position using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for isolating pure compounds.
Characterization is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δH 3.2–3.8 ppm for dihydrofuran protons) and mass spectrometry (e.g., molecular ion peak at m/z 226.5 for the parent compound) .
Q. How is the molecular structure of this compound validated experimentally?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer: Methodology includes:
- Systematic substitution : Introduce groups (e.g., sulfanyl, cyclohexyl) at the 3-position to modulate electronic/steric effects .
- Bioactivity assays : Test antimicrobial activity via in vitro MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli. Correlate substituent electronegativity (Hammett σ values) with potency.
- Statistical analysis : Use multivariate regression to identify key descriptors (e.g., LogP, polar surface area) influencing activity.
Example SAR Finding : Derivatives with 3-isopropylsulfanyl substituents show enhanced antibacterial activity (MIC = 4 µg/mL) compared to methyl analogs (MIC = 16 µg/mL) due to improved lipophilicity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Control variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize experimental variability.
- Comparative crystallography : Analyze differences in molecular packing (e.g., hydrogen-bonding networks in crystal lattices) that may affect solubility/bioavailability .
- Computational modeling : Perform molecular dynamics simulations to assess conformational stability in aqueous vs. lipid environments.
Case Study : Discrepancies in antifungal activity between analogs may arise from variations in crystal polymorphism , altering dissolution rates .
Q. What computational strategies predict the reactivity and regioselectivity of halogenation in dihydrobenzofuran derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to chlorination (e.g., C5 position due to higher electron density).
- Molecular docking : Predict binding affinity with target enzymes (e.g., COX-2) using PubChem-derived 3D structures (PDB ID: 1CX2) .
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to correlate substituent properties with reaction yields.
Example : DFT calculations (B3LYP/6-311+G*) show a 15% energy barrier reduction for chlorination at C5 vs. C4, aligning with experimental regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
